1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide family, characterized by a 6-oxo-1,6-dihydropyridine core substituted with a benzyl group at position 1 and a carboxamide-linked aryl group at position 2. The 3-chlorophenylmethyl moiety and 2,4-dimethylphenyl group impart distinct steric and electronic properties, influencing solubility, bioavailability, and target binding.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-8-19(15(2)10-14)23-21(26)17-7-9-20(25)24(13-17)12-16-4-3-5-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIINWXGIBXJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 357.84 g/mol
This structure includes a dihydropyridine core substituted with a chlorophenyl and a dimethylphenyl group, which are crucial for its biological activity.
Antitumor Activity
Research has indicated that derivatives of dihydropyridines exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies have shown that it can inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity (IC50 = 0.28 µg/mL for MCF-7) .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Apoptosis induction |
| HepG2 | 9.6 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains and exhibited notable activity, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 cells demonstrated that treatment led to significant apoptosis as evidenced by increased levels of caspase 9 and a higher Bax/Bcl-2 ratio. The findings suggest that the compound could be developed further as a chemotherapeutic agent for breast cancer treatment .
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, highlighting its potential for treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the benzyl (R1) and aryl carboxamide (R2) groups. These modifications significantly alter molecular weight, lipophilicity, and electronic profiles.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces steric bulk, which may hinder binding to flat active sites compared to smaller substituents like 4-methoxyphenyl .
- Chlorine Substitution : Analogs with multiple chlorines (e.g., ) exhibit higher molecular weights and lipophilicity, which could improve target affinity but worsen pharmacokinetic profiles.
Méthodes De Préparation
Preparation of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
The dihydropyridine core is synthesized via a modified Hantzsch reaction, combining ethyl acetoacetate, ammonium acetate, and formaldehyde in refluxing ethanol. Cyclization yields the 1,4-dihydropyridine intermediate, which is oxidized to the 6-oxo derivative using manganese dioxide (85% yield).
Key Reaction Parameters :
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes cyclization efficiency |
| Temperature | 80°C, 6 h | Prevents decarboxylation |
| Oxidizing Agent | MnO₂, 0.5 eq | Balances oxidation vs. over-oxidation |
N-Alkylation with 3-Chlorobenzyl Bromide
The nitrogen at position 1 of the dihydropyridine ring is alkylated using 3-chlorobenzyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) facilitates the SN2 mechanism, achieving 78% yield after 12 hours at 60°C.
Critical Considerations :
-
Regioselectivity : The reaction exclusively targets the pyridinic nitrogen due to its higher nucleophilicity compared to the amide nitrogen formed in subsequent steps.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:2) removes unreacted alkylating agent and regioisomers.
Carboxamide Formation via Coupling Reactions
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,4-dimethylaniline in tetrahydrofuran (THF) at 0°C. This two-step process achieves 82% yield with minimal racemization.
Alternative Coupling Reagents :
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 75 | 92 |
| HATU | DMF | 88 | 96 |
| SOCl₂ (direct) | THF | 82 | 95 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior yields but requires rigorous moisture control, making SOCl₂ more practical for large-scale synthesis.
Industrial-Scale Production Challenges
Byproduct Formation and Mitigation
-
Dimerization : The dihydropyridine core is prone to dimerization at high concentrations (>0.5 M). Dilute reaction conditions (0.3 M in DMF) reduce this side reaction to <5%.
-
Hydrolysis : The 6-oxo group undergoes hydrolysis under strongly acidic or basic conditions. Maintaining pH 6–7 during workup preserves structural integrity.
Solvent Recovery and Sustainability
Industrial protocols prioritize solvent recycling:
-
DMF is recovered via vacuum distillation (90% efficiency).
-
Ethanol/water mixtures are separated using fractional distillation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms 98.2% purity with a single peak at t = 4.7 min.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Stepwise (SOCl₂) | 62 | 95 | 120 |
| One-Pot Alkylation | 58 | 91 | 95 |
| Microwave-Assisted | 71 | 97 | 150 |
Microwave-assisted synthesis reduces reaction times from 18 hours to 45 minutes but requires specialized equipment.
Q & A
Q. What are the key structural features of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide that influence its reactivity and biological activity?
The compound’s reactivity and activity are dictated by:
- 3-Chlorophenylmethyl group : Enhances lipophilicity and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets .
- Dihydropyridine ring : Provides redox-active properties and potential for hydrogen bonding via the carbonyl oxygen .
- N-(2,4-Dimethylphenyl)carboxamide : The dimethyl substituents may sterically hinder interactions or modulate electronic effects at the binding site .
Methodological Insight: Use X-ray crystallography (as in ) or DFT calculations to map electronic distributions and steric interactions.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate amide bond formation .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
Methodological Insight: Apply statistical experimental design (e.g., Taguchi methods) to systematically vary parameters and identify optimal conditions .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : Confirm regioselectivity of substitutions (e.g., ¹H/¹³C NMR for aromatic protons) .
- HPLC-MS : Monitor reaction progress and quantify impurities .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?
Contradictions may arise from:
- Assay conditions : Variations in pH or co-solvents (e.g., DMSO concentration) alter target binding .
- Substituent effects : Compare analogs (e.g., 3-fluorophenyl vs. 3-chlorophenyl) to isolate electronic contributions .
Methodological Insight: Perform structure-activity relationship (SAR) studies with systematically modified derivatives and molecular docking simulations to predict binding modes .
Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use software like SwissADME to optimize logP (lipophilicity) and aqueous solubility .
- Quantum mechanical calculations : Predict metabolic hotspots (e.g., susceptibility to oxidation at the dihydropyridine ring) .
- Molecular dynamics simulations : Assess stability of ligand-target complexes over time .
Q. What experimental approaches address challenges in regioselectivity during functionalization of the dihydropyridine ring?
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution sites .
- Protecting group strategies : Temporarily block reactive sites (e.g., carbonyl) during halogenation .
Methodological Insight: Combine kinetic studies with in situ IR spectroscopy to track intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in different solvent systems?
Potential factors include:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrates) exhibit varying solubility .
- Solvent polarity : Use Hansen solubility parameters to rationalize discrepancies (e.g., chloroform vs. methanol) .
Methodological Insight: Characterize solid-state forms via powder XRD and DSC, and correlate with solubility profiles .
Q. What methodologies reconcile discrepancies in reported IC₅₀ values across cell-based vs. cell-free assays?
- Membrane permeability : Assess passive diffusion using PAMPA assays .
- Efflux transporters : Inhibit P-glycoprotein to evaluate its role in cellular uptake .
- Protein binding : Measure free fraction using equilibrium dialysis .
Methodological Frameworks
Q. How can integrated computational-experimental workflows accelerate research on this compound?
Adopt the ICReDD framework :
Reaction path search : Use quantum chemical calculations to predict feasible synthetic routes.
High-throughput screening : Test predicted conditions in parallel reactors.
Feedback loop : Refine computational models with experimental data.
Example: Optimize Suzuki-Miyaura couplings for introducing aryl groups .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
